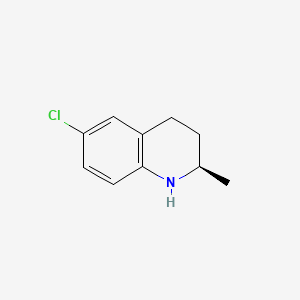

(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

(2R)-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZJKNLZGXOHQC-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence:

-

Alkylation :

-

Reagents : o-Chloroaniline, allyl bromide, base (e.g., NaOH or K₂CO₃).

-

Conditions : Aqueous or organic solvent (e.g., ethanol/water), room temperature.

-

Mechanism : Nucleophilic substitution at the amino group of o-chloroaniline by allyl bromide yields 2-allyloxy-6-chloroaniline .

-

-

Cyclization :

-

Reagents : Acid catalyst (e.g., HCl or H₂SO₄).

-

Conditions : Heating under reflux (80–120°C) in a polar solvent (e.g., H₂O or toluene).

-

Mechanism : Acid-catalyzed cyclization forms the tetrahydroquinoline core via intramolecular nucleophilic attack.

-

Challenges:

-

Stereochemical Control : This method typically yields a racemic mixture. Achieving the (R) configuration requires post-resolution steps (e.g., enzymatic resolution or chiral chromatography).

-

Yield : Moderate yields (40–60%) are reported due to competing side reactions.

Condensation-Hydrogenation Method

This method employs p-chloroacetophenone and methylamine to form an imine intermediate, followed by catalytic hydrogenation to reduce the double bond and induce chirality.

Reaction Sequence:

-

Condensation :

-

Reagents : p-Chloroacetophenone, methylamine, catalyst (e.g., acetic acid).

-

Conditions : Reflux in ethanol or toluene.

-

Mechanism : Formation of N-methyl-p-chloroacetophenone imine via Schiff base formation.

-

-

Hydrogenation :

Advantages:

-

High Enantiomeric Excess (ee) : Chiral catalysts enable >99% ee in favorable cases.

-

Scalability : Suitable for industrial production due to simplicity.

Biocatalytic Resolution

This enzymatic approach resolves racemic 6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline into enantiopure (R) form using oxidoreductases.

Protocol:

-

Synthesis of Racemic Mixture :

-

Reagents : 6-Chloroquinoline, methylating agent (e.g., methyl iodide), reducing agent (e.g., NaBH₄).

-

Conditions : Hydrogenation of 6-chloro-2-methylquinoline with non-chiral catalysts.

-

-

Enzymatic Resolution :

Key Metrics:

Catalytic Hydrogenation of Quinoline Precursor

This method directly hydrogenates 6-chloro-2-methylquinoline to the tetrahydroquinoline with a chiral catalyst.

Reaction Details:

Limitations:

-

Cost : Chiral catalysts are expensive, limiting large-scale applications.

-

Substrate Scope : Requires pre-existing 6-chloro-2-methylquinoline, synthesized via Skraup or Friedländer methods.

Three-Component Cascade Reaction

A less common method involving 2-alkenyl aniline , aldehydes , and ethyl cyanoacetate under DBU catalysis to form highly substituted tetrahydroquinolines.

Adaptation for Target Compound:

-

Knoevenagel Condensation :

-

Reagents : Ethyl cyanoacetate, aldehyde (e.g., 6-chloro-2-methylbenzaldehyde).

-

Conditions : DBU, room temperature.

-

-

Aza-Michael-Michael Addition :

-

Reagents : 2-Alkenyl aniline.

-

Conditions : Toluene, 120°C.

-

Challenges:

-

Substituent Compatibility : Difficulty introducing chlorine and methyl groups simultaneously.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield | ee |

|---|---|---|---|---|

| Alkylation-Cyclization | Low-cost reagents, simple steps | Racemic mixture, poor stereoselectivity | 40–60% | N/A |

| Condensation-Hydrogenation | High ee, scalable | Requires chiral catalysts | 60–80% | >99% |

| Biocatalytic Resolution | Environmentally friendly, high ee | Limited to enzymatic compatibility | 45–50% | >99% |

| Catalytic Hydrogenation | Direct route from quinoline | Expensive catalysts, substrate dependence | 50–70% | 80–90% |

| Three-Component Cascade | One-pot synthesis, diverse substituents | Low yield, complexity in substituent control | <50% | N/A |

Chemical Reactions Analysis

Types of Reactions

®-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of the tetrahydroquinoline ring can lead to the formation of fully saturated quinoline derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium or platinum catalyst.

Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Fully saturated quinoline derivatives.

Substitution: Amino or thio-substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:

(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline serves as an essential intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties facilitate the development of compounds that enhance drug efficacy and specificity for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study: Neuroprotective Agents

Recent studies have highlighted the compound's potential in developing neuroprotective agents. For instance, derivatives of tetrahydroquinolines have been investigated for their ability to minimize ischemic nerve damage following strokes . These findings suggest that this compound could be pivotal in formulating new therapeutic strategies for neurological protection.

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound is utilized to construct complex molecular architectures. Its unique structure allows chemists to create a variety of compounds with potential therapeutic applications .

Synthetic Methodologies:

Recent advancements in synthetic methodologies have focused on C-H activation techniques to streamline the synthesis of tetrahydroquinolines. For example, copper-catalyzed reactions have been developed that enable the formation of this compound from simpler precursors under mild conditions .

Biological Research

Modulation of Biological Systems:

Research has indicated that this compound can influence neurotransmitter activity. This property makes it a valuable tool for studying various biological systems and understanding the mechanisms underlying neurotransmission and receptor interactions .

Potential Therapeutic Applications:

The compound has also been evaluated for its role in treating conditions such as hypertension and pain management. Its derivatives have shown promise as inhibitors for cholesterol ester transfer protein (CETP), which could be beneficial in managing hypercholesterolemia .

Material Science

Development of New Materials:

Beyond its pharmaceutical applications, this compound is being explored in material science for developing advanced materials with unique properties. This includes conducting polymers and coatings that could have applications in electronics and nanotechnology .

Natural Product Synthesis

Facilitating Discovery of New Compounds:

The compound acts as a building block in synthesizing natural products. Its versatility allows researchers to explore new compounds with potential medicinal properties derived from natural sources .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Neuroprotective agents for stroke treatment |

| Organic Synthesis | Building block for complex molecules | Copper-catalyzed synthesis methods |

| Biological Research | Modulates neurotransmitter activity | CETP inhibitors for hypercholesterolemia |

| Material Science | Development of advanced materials | Conducting polymers and coatings |

| Natural Product Synthesis | Facilitates discovery of new medicinal compounds | Synthesis of bioactive natural products |

Mechanism of Action

The mechanism of action of ®-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Chloro-1,2,3,4-tetrahydroquinoline (2p)

(R)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

- Structure : Fluorine replaces chlorine at the 6-position.

- Applications : Serves as a precursor for enantioselective inhibitors (e.g., CE3F4, an Epac antagonist) .

- Physicochemical Properties : Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to chloro derivatives .

Methyl-Substituted THQ Derivatives

2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline

(4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline

- Structure : Features a biphenyl group at the 4-position and chloro at the 7-position.

- Conformation : Adopts a half-chair conformation with axial biphenyl substitution, suggesting steric effects influence molecular packing .

Functional Group Variations

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride

2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid

- Structure : Hydroxy and carboxylic acid groups enhance polarity, contrasting with the hydrophobic chloro-methyl combination in the target compound .

Key Research Findings

Stereochemical Impact : The (R)-configuration in THQ derivatives can enhance enantioselectivity in biological targets, as seen in CE3F4’s preferential inhibition of Epac .

Substituent Position : Chloro at the 6-position (vs. 7-position in 7-chloro-THQ) may optimize electronic effects for receptor binding .

Synthetic Challenges : Chloro-substituted THQs generally exhibit lower synthetic yields compared to methoxy or methyl analogs, likely due to steric and electronic factors .

Biological Activity

(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is a chiral compound belonging to the tetrahydroquinoline family. Its unique structure, characterized by a chlorine atom at the 6th position and a methyl group at the 2nd position on the quinoline ring, significantly influences its biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant case studies.

Structure and Reactivity

The chiral nature of this compound allows it to interact selectively with various biological targets. The spatial arrangement of its substituents can affect its binding affinity to enzymes and receptors. The compound can undergo several chemical reactions:

- Oxidation : Can be oxidized to form quinoline derivatives.

- Reduction : Further reduction may lead to fully saturated derivatives.

- Substitution : The chlorine atom can be substituted with nucleophiles like amines or thiols under specific conditions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate enzymatic activities or receptor signaling pathways, leading to various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown in vitro antiproliferative activity against various cancer cell lines. In particular:

- Cell Migration and Proliferation : Research indicates that these compounds can suppress colony formation and migration in HCT-116 colorectal cancer cells by inducing oxidative stress and disrupting cell survival pathways via the PI3K/AKT/mTOR signaling pathway .

Antimicrobial Activity

Tetrahydroquinoline compounds have been recognized for their antibacterial properties. This compound may exhibit similar effects against both Gram-positive and Gram-negative bacteria. Structural modifications in related compounds have led to enhanced antimicrobial activities .

Neuroprotective Effects

Tetrahydroquinolines are also being investigated for their neuroprotective properties. They may influence neurotransmitter systems or exhibit antioxidant effects that could be beneficial in neurodegenerative diseases .

Case Study 1: Anticancer Properties

In a study evaluating various tetrahydroquinoline derivatives for anticancer activity, this compound was found to significantly inhibit cell proliferation in vitro. The compound was noted for its ability to induce apoptosis in cancer cells through oxidative stress mechanisms .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of several tetrahydroquinoline derivatives showed that modifications at the 6th position (like chlorine) enhanced antimicrobial activity against specific bacterial strains. This suggests that this compound could serve as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 6-Chloro-2-methylquinoline | Moderate antibacterial properties | Lacks tetrahydro structure |

| 2-Methyl-1,2,3,4-tetrahydroquinoline | Limited anticancer activity | Lacks chlorine atom |

| 6-Chloro-1,2,3,4-tetrahydroquinoline | Antiproliferative effects | Lacks methyl group |

| This compound | Significant anticancer and antimicrobial activity | Chiral configuration enhances selectivity |

Q & A

Basic: What are the common synthetic routes for (R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline?

Answer:

Synthesis typically involves cyclization of substituted aniline precursors. For example, 6-chloro-tetrahydroquinoline derivatives can be synthesized via acid-catalyzed cyclization of 2-methyl-3-chloroaniline with cyclohexanone under reflux . Enantioselective routes employ Brønsted acid catalysts, such as chiral phosphoric acids, to achieve stereochemical control during transfer hydrogenation reactions. These methods yield the (R)-enantiomer with high enantiomeric excess (e.g., >90%) by leveraging asymmetric induction . Optimization of reaction conditions (temperature, solvent, catalyst loading) is critical for improving yields (e.g., 62% reported for a related 6-chloro derivative) .

Advanced: How can enantioselective synthesis of this compound be achieved?

Answer:

Enantioselectivity is achieved via organocatalytic methods. A Brønsted acid-catalyzed transfer hydrogenation strategy uses chiral phosphoric acids to induce asymmetry during the reduction of imine intermediates. This approach was validated for a structurally similar (4R)-tetrahydroquinoline derivative, where X-ray crystallography confirmed the axial orientation of substituents and absolute configuration . Key parameters include:

- Catalyst design (e.g., binaphthol-derived phosphoric acids).

- Solvent polarity to stabilize transition states.

- Substrate electronic effects (e.g., chloro substituents enhance electrophilicity at the reaction center).

Basic: What analytical techniques confirm the structure and stereochemistry of this compound?

Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions and regiochemistry. For example, methyl group splitting patterns distinguish axial/equatorial conformers .

- X-ray Crystallography : Resolves absolute stereochemistry and ring conformation (e.g., half-chair vs. boat configurations). A study on (4R)-biphenyl-tetrahydroquinoline confirmed axial substituent orientation via crystallography .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., loss of Cl or methyl groups) .

- IR Spectroscopy : Detects functional groups like N-H stretches (~3300 cm) and C-Cl vibrations .

Advanced: What challenges arise in stereochemical control during synthesis, and how are they addressed?

Answer:

Challenges include:

- Racemization : Sensitive intermediates may racemize under acidic or high-temperature conditions. Mitigation involves low-temperature reactions and mild acid catalysts .

- Conformational Flexibility : The tetrahydroquinoline ring adopts multiple conformations (e.g., half-chair, boat), influencing reactivity. X-ray studies show axial substituents stabilize specific conformers, guiding catalyst design .

- Byproduct Formation : Competing pathways (e.g., over-reduction or oxidation) are minimized using selective catalysts (e.g., Mn/Ir for hydrogenation) and controlled stoichiometry .

Methodological: How can reaction yields for this compound be optimized?

Answer:

Yield optimization strategies include:

- Catalyst Screening : Chiral Brønsted acids (e.g., TRIP) improve enantioselectivity and reduce side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., dichlorobenzene) enhance cyclization efficiency by stabilizing charged intermediates .

- Purification Techniques : Chromatography (e.g., silica gel) or recrystallization from ethanol/hexane mixtures removes impurities .

- Scale-Up Adjustments : Continuous flow reactors improve heat/mass transfer for larger-scale syntheses .

Basic: What biological activities are associated with this compound?

Answer:

While direct data on (R)-6-Chloro-2-methyl-tetrahydroquinoline is limited, structurally related tetrahydroquinolines exhibit:

- Antimicrobial Activity : Fluorinated analogs inhibit bacterial DNA gyrase, suggesting potential for antibiotic development .

- CNS Modulation : Tetrahydroquinoline scaffolds interact with neurotransmitter receptors (e.g., serotonin), though chloro-substituent effects require further study .

Advanced: How do substituent positions (e.g., Cl at C6, methyl at C2) influence reactivity and applications?

Answer:

- Electrophilic Reactivity : The C6 chloro group activates the ring for nucleophilic aromatic substitution, enabling functionalization (e.g., Suzuki coupling) .

- Steric Effects : The C2 methyl group hinders planarization of the tetrahydroquinoline ring, affecting binding to biological targets .

- Photophysical Properties : Chloro substituents may enhance intramolecular charge transfer, as seen in related quinoline derivatives studied via UV-Vis spectroscopy .

Methodological: How are computational methods used to predict properties of this compound?

Answer:

- DFT Calculations : Predict optimized geometries, frontier molecular orbitals (HOMO/LUMO), and charge distribution to guide synthetic design .

- Molecular Dynamics (MD) : Simulate conformational changes in solution or protein-binding pockets .

- Docking Studies : Model interactions with enzymes (e.g., DNA gyrase) to rationalize biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.